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molecular formula C11H14O3 B8717360 3-Butoxy-4-hydroxybenzaldehyde

3-Butoxy-4-hydroxybenzaldehyde

Cat. No. B8717360
M. Wt: 194.23 g/mol
InChI Key: VGFKHDQDAWPTJO-UHFFFAOYSA-N
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Patent
US08404836B2

Procedure details

4.3 g (188 mmol) of sodium is put at the bottom of a flask under nitrogen and 40 ml of 1-butanol is poured on top. The reaction mixture is stirred and heated progressively up to 120° C.; as the butanolate formed is sparingly soluble, 20 ml of 1-butanol is added. When all the sodium has been consumed, the reaction mixture is brought back to room temperature and 40 ml of dimethylformamide is added. Under nitrogen, 6.8 g (68.2 mmol) of copper(I) chloride is added and then 12.4 g (62 mmol) of 3-bromo-4-hydroxy-benzaldehyde. The reaction mixture is heated progressively to 120° C. and stirred for 2 hours. After cooling to room temperature and then acidifying to pH5 with aqueous hydrochloric acid of concentration 2M, the reaction mixture is extracted with ethyl acetate. The organic phases are combined, washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and evaporated. After trituration and then recrystallization of the residue from pentane, 9.7 g (81%) of 3-butoxy-4-hydroxy-benzaldehyde is obtained.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
6.8 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Cl>[Cu]Cl.C(O)CCC>[CH2:5]([O:6][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6])[CH2:4][CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
copper(I) chloride
Quantity
6.8 g
Type
catalyst
Smiles
[Cu]Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When all the sodium has been consumed
CUSTOM
Type
CUSTOM
Details
is brought back to room temperature
ADDITION
Type
ADDITION
Details
40 ml of dimethylformamide is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After trituration and then recrystallization of the residue from pentane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 161.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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